3-Cyclopropoxy-2-fluoro-4-iodopyridine
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Overview
Description
3-Cyclopropoxy-2-fluoro-4-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach is to first introduce the fluorine atom at the 2-position of the pyridine ring through a halogen exchange reaction using reagents like Selectfluor®. The cyclopropoxy group can be introduced via nucleophilic substitution reactions, often using cyclopropyl alcohol and a suitable base. Finally, the iodine atom is introduced at the 4-position through an iodination reaction using iodine or an iodine-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-4-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the cyclopropoxy group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Similar in structure but lacks the cyclopropoxy group, making it less lipophilic.
2-Fluoro-4-iodopyridine: Similar but without the cyclopropoxy group at the 3-position.
3-Cyclopropoxy-4-iodopyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties
Uniqueness
3-Cyclopropoxy-2-fluoro-4-iodopyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both fluorine and iodine atoms, along with the cyclopropoxy group, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H7FINO |
---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-8-7(12-5-1-2-5)6(10)3-4-11-8/h3-5H,1-2H2 |
InChI Key |
JMFOPDVWHCSROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2F)I |
Origin of Product |
United States |
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